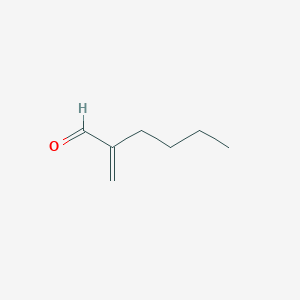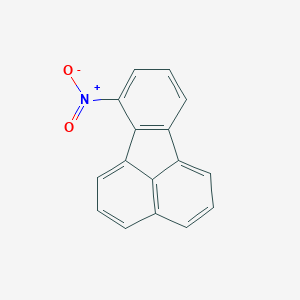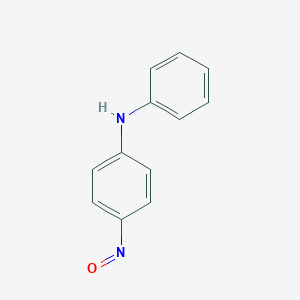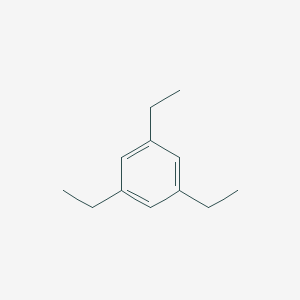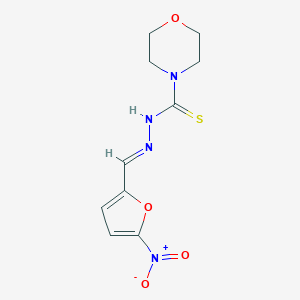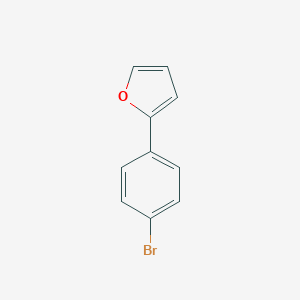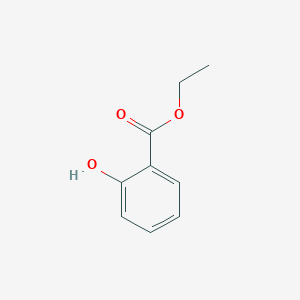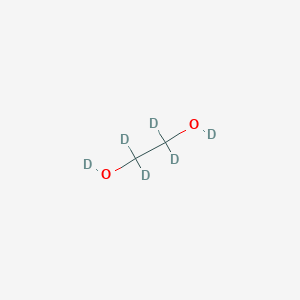
Asperugin B
Übersicht
Beschreibung
Methylmethaqualone is a quinazolinone derivative and an analogue of methaqualone. It possesses sedative and hypnotic properties similar to its parent compound, methaqualone, due to its agonist activity at the β subtype of the gamma-aminobutyric acid A receptor. Methylmethaqualone is approximately three times as potent as methaqualone in animal models .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methylmethaqualon umfasst die Methylierung von Methaqualon. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung von 2-Methyl-3-(2’,4’-Dimethylphenyl)-4-oxo-3,4-dihydrochinazolin: Dies wird erreicht, indem 2,4-Dimethylanilin mit Methylanthranilat in Gegenwart eines Dehydratisierungsmittels umgesetzt wird.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um die Quinazolinonstruktur zu bilden.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Methylmethaqualon sind aufgrund seines Status als kontrollierte Substanz nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen und Reinigungsprozesse, würden jedoch gelten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methylmethaqualon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Quinazolinonderivaten führen.
Reduktion: Reduktionsreaktionen können den Quinazolinonring modifizieren, wodurch seine pharmakologischen Eigenschaften möglicherweise verändert werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenylring auftreten, was zu verschiedenen substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Quinazolinonderivate, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Methylmethaqualon wurde auf seine sedativen und hypnotischen Eigenschaften untersucht. Seine Anwendungen in der wissenschaftlichen Forschung umfassen:
Chemie: Als Referenzverbindung bei der Untersuchung von Quinazolinonderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Gamma-Aminobuttersäure-A-Rezeptoren und sein Potenzial als sedativ-hypnotisches Mittel.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, obwohl seine pro-konvulsiven Wirkungen seine klinischen Anwendungen einschränken.
Industrie: Begrenzte industrielle Anwendungen aufgrund seines kontrollierten Status.
5. Wirkmechanismus
Methylmethaqualon wirkt als Agonist am β-Subtyp des Gamma-Aminobuttersäure-A-Rezeptors und verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure im Gehirn. Dies führt zu sedativen, hypnotischen und anxiolytischen Wirkungen. Die Verbindung besitzt auch eine gewisse Aktivität an anderen Gamma-Aminobuttersäure-A-Rezeptorsubtypen .
Ähnliche Verbindungen:
Methaqualon: Die Stammverbindung, mit ähnlichen sedativen und hypnotischen Eigenschaften.
Etaqualon: Ein weiteres Quinazolinonderivat mit ähnlichen pharmakologischen Wirkungen.
2-Methoxyqualon: Ein kürzlich entdecktes Analogon mit ähnlichen Eigenschaften.
Einzigartigkeit: Methylmethaqualon ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu Methaqualon und seiner spezifischen Aktivität am β-Subtyp des Gamma-Aminobuttersäure-A-Rezeptors. seine pro-konvulsiven Wirkungen machen es besonders gefährlich, wenn es in übermäßigen Dosen eingenommen wird .
Wirkmechanismus
Methylmethaqualone acts as an agonist at the β subtype of the gamma-aminobutyric acid A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the brain. This results in sedative, hypnotic, and anxiolytic effects. The compound also has some activity at other gamma-aminobutyric acid A receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Methaqualone: The parent compound, with similar sedative and hypnotic properties.
Etaqualone: Another quinazolinone derivative with similar pharmacological effects.
2-Methoxyqualone: A recently discovered analogue with similar properties.
Uniqueness: Methylmethaqualone is unique due to its higher potency compared to methaqualone and its specific activity at the β subtype of the gamma-aminobutyric acid A receptor. its pro-convulsive effects make it particularly hazardous if taken in excessive doses .
Eigenschaften
IUPAC Name |
3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBSZUYIWDXRKO-XURGJTJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14522-05-5 | |
| Record name | Asperugin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)


